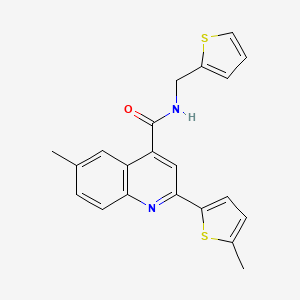![molecular formula C21H18N2O2S B4268985 N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4268985.png)
N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE
Übersicht
Beschreibung
N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core substituted with furylmethyl and thienyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-furylmethylamine with 6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furyl and thienyl groups can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the furyl and thienyl groups.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the furyl and thienyl groups can interact with various enzymes, inhibiting their activity and contributing to the compound’s bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-furylmethyl)-2-(5-methyl-2-thienyl)isonicotinamide: Shares similar structural features but with an isonicotinamide core.
5-(2-furyl)-4-(((5-methyl-2-thienyl)methylene)amino)-4H-1,2,4-triazole-3-thiol: Contains furyl and thienyl groups but with a triazole core.
Uniqueness
N-[(FURAN-2-YL)METHYL]-6-METHYL-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its quinoline core, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13-5-7-18-16(10-13)17(21(24)22-12-15-4-3-9-25-15)11-19(23-18)20-8-6-14(2)26-20/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGESJPVAKIZIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CO3)C4=CC=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-ethyl-2-[({2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4268913.png)
![5-ethyl-2-mercapto-6-methyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268919.png)
![5-ethyl-3-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268921.png)
![4-benzyl-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B4268934.png)
![1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-NITROPHENYL)PIPERAZINO] SULFONE](/img/structure/B4268938.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4268951.png)
![6-methoxy-2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4268961.png)
![4-ethyl-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4268967.png)
![6-methyl-2-(5-methyl-2-thienyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4268975.png)

![8-chloro-2-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4268978.png)
![methyl 2-[({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4268990.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-4-quinolinecarboxamide](/img/structure/B4268999.png)
![methyl 4-ethyl-5-methyl-2-[({2-[(2,4,6-trichlorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4269001.png)
